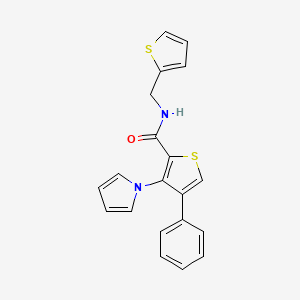
4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, also known as PPTT, is a novel small molecule that has gained attention in the scientific community due to its potential applications in biomedical research. PPTT is a thiophene-based compound that has a unique chemical structure, making it a promising candidate for drug development and research.
Scientific Research Applications
Heterocyclic Synthesis and Characterization
- Heterocyclic synthesis leveraging thiophene-based compounds has led to the development of various derivatives with potential applications in materials science and pharmaceuticals. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield derivatives like pyrazole, isoxazole, and pyrimidine, highlighting the synthetic versatility of thiophene-based compounds in creating structurally diverse heterocycles (Mohareb et al., 2004).
Electrochemical and Conductive Properties
- The synthesis and characterization of conducting polymers incorporating pyrrol and thiophene units have been explored, demonstrating the electrochromic and conductive properties of these polymers. Such polymers show potential for use in electronic devices and sensors, owing to their electrical conductivity and thermal stability (Ertas et al., 2004).
Antimicrobial and Biomedical Applications
- Schiff bases of chitosan incorporating heterocyclic moieties have shown antimicrobial activity, indicating the potential of thiophene and pyrrol derivatives in biomedical applications. These compounds have been evaluated against various bacterial and fungal strains, showcasing their utility in developing new antimicrobial agents (Hamed et al., 2020).
Optical and Electrochromic Devices
- Research into electroactive phenol-based polymers incorporating thiophene and pyrrol units has revealed novel optical properties, including electrochromism. Such materials are promising for applications in optoelectronic devices, highlighting the role of thiophene and pyrrol derivatives in advancing materials science (Kaya & Aydın, 2012).
properties
IUPAC Name |
4-phenyl-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c23-20(21-13-16-9-6-12-24-16)19-18(22-10-4-5-11-22)17(14-25-19)15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGHYMUWBVPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)
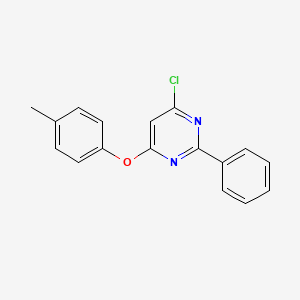
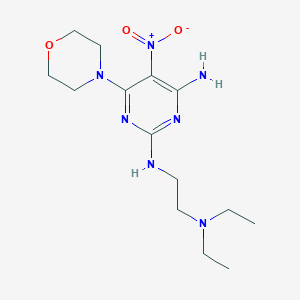
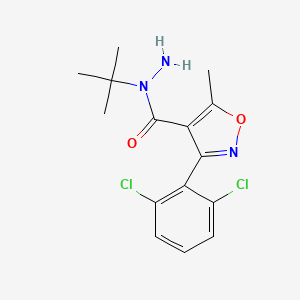
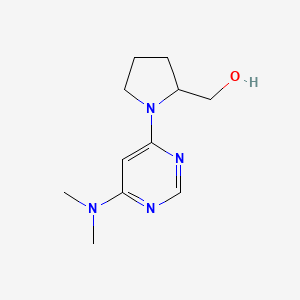
![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)
![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)
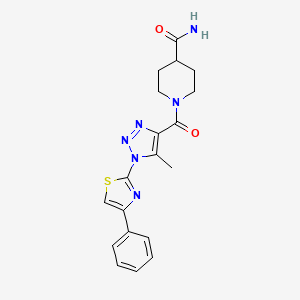
![1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea](/img/structure/B2964557.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)
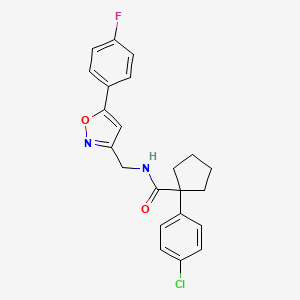
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2964563.png)
![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)